(R)-3-Aminohexan-1-ol is a chiral amino alcohol with the molecular formula . It features an amino group () and a hydroxyl group () attached to a six-carbon chain. The compound is recognized for its potential as a building block in organic synthesis due to its unique structural properties, which allow it to participate in various
These reactions highlight (R)-3-Aminohexan-1-ol's versatility in organic chemistry, making it suitable for various synthetic applications.
Research indicates that (R)-3-Aminohexan-1-ol may play roles in biochemical pathways and could serve as a precursor to biologically active molecules. Its structural characteristics suggest potential interactions with enzymes, contributing to metabolic processes. Studies have shown that compounds similar to (R)-3-Aminohexan-1-ol are involved in enzymatic activities, suggesting that this compound may also exhibit significant biological properties.
The synthesis of (R)-3-Aminohexan-1-ol can be approached through several methods:
These methods allow for efficient production of (R)-3-Aminohexan-1-ol, catering to both laboratory and industrial needs.
(R)-3-Aminohexan-1-ol has diverse applications across various fields:
These applications underscore the compound's significance in both academic research and practical industrial contexts.
Interaction studies involving (R)-3-Aminohexan-1-ol focus on its role as a substrate in enzymatic reactions. Research indicates that it may interact with specific enzymes, influencing biochemical pathways and potentially leading to the formation of novel compounds. Such studies are crucial for understanding its mechanism of action and potential therapeutic uses.
Several compounds share structural similarities with (R)-3-Aminohexan-1-ol. Notable examples include:
| Compound Name | Structural Features | Uniqueness |
|---|---|---|
| (S)-3-Aminohexan-1-ol | Enantiomer with different spatial configuration | Opposite chirality affects biological activity |
| 3-Aminohexane | Lacks hydroxyl group | Simpler structure without alcohol functionality |
| 3-Amino-2-hexanol | Amino group at a different position | Variation in amino placement affects reactivity |
| (R)-2-Aminohexan-1-ol | Different chiral center | Distinct stereochemistry alters properties |
(R)-3-Aminohexan-1-ol is unique due to its specific chiral configuration and the presence of both an amino and hydroxyl group. This combination allows it to participate in asymmetric synthesis and chiral resolution processes, distinguishing it from other similar compounds .
Transition metal-catalyzed hydrogenation represents a cornerstone for synthesizing enantiomerically pure amino alcohols. A ruthenium-based system, employing [Ru(OCOCF₃)₂(L1)₂] with Zn(OCOCF₃)₂ and KOtBu, demonstrates efficacy in reducing amide precursors under 3.0 MPa H₂ at 100°C (eq. 10). This method achieves high chemoselectivity for hydroxyl groups over amines, leveraging the coordination geometry of the Ru complex to enforce stereocontrol.
Cobalt clusters, such as [Co₄(OCOR)₆O]₂, exhibit unique O-acylation selectivity in amino alcohols due to intramolecular hydrogen bonding between the hydroxyl and amino groups (Fig. 4a). These clusters facilitate alkoxide-bridged intermediates, enabling stereoretentive reductions. For instance, lithium borohydride in the presence of Lewis acids (e.g., MgCl₂) reduces protected amino esters to (R)-3-aminobutanol with >99% ee, a protocol adaptable to hexanol derivatives by extending the carbon chain.
Table 1: Representative Metal-Catalyzed Syntheses
| Substrate | Catalyst System | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|
| Methyl (R)-3-benzyloxyamidobutyrate | LiBH₄, MgCl₂, EtOH | 0–10°C, 2–3 h | 90.5 | 99.9 |
| 6-Acetamidohexanol | [Ru(OCOCF₃)₂(L1)₂], Zn(OCOCF₃)₂ | 100°C, 18 h, H₂ 3.0 MPa | 94 | - |
Three-component reactions (3CR) enable rapid assembly of α-amino alcohol scaffolds. While not explicitly detailed in the sources, analogous pathways inferable from esterification and transesterification data suggest potential routes. For example, coupling a hexenal derivative with an amine and an acylating agent in the presence of Co₂(OCOtBu)₂(bpy)₂(μ₂-OCH₂C₆H₄-4-CH₃)₂ could yield protected amino alcohols, followed by borohydride reduction. The ordered ternary complex mechanism of Co clusters ensures regioselective hydroxy acylation, minimizing N-acylation byproducts.
Though proline-derived catalysts are not directly cited, the chemoselective acylation principles from align with organocatalytic strategies. For instance, proline’s secondary amine moiety could direct asymmetric aldol reactions between aldehyde and ketone precursors, forming the amino alcohol backbone. Subsequent O-acylation with benzyl chloroformate and hydrogenolytic deprotection might afford (R)-3-aminohexan-1-ol with high optical purity.
Radical-mediated syntheses remain underexplored in the provided literature. However, the use of borohydrides in and implies single-electron transfer (SET) mechanisms during reductions. Hypothetically, photoinduced radical generation from thionyl chloride or LiAlH₄ could initiate C–N bond formation, followed by polar trapping to establish stereocenters. Such methods warrant experimental validation but hold promise for bypassing racemization observed in classical resolutions.
Umpolung strategies, which reverse the innate polarity of carbonyl groups, enable unconventional bond formations critical for constructing the hexanol backbone of (R)-3-Aminohexan-1-ol. Lithium enolates, such as those derived from camphorsultam precursors, exhibit solvent-dependent aggregation states that profoundly influence reactivity and selectivity. In toluene, alkyl-substituted enolates form tetrameric aggregates (e.g., 32 in Scheme 1 of PMC [1]), stabilized by S~4~-symmetric lithium-oxygen cores. These tetramers exhibit reduced nucleophilicity due to lithium coordination, necessitating additives like hexamethylphosphoric triamide (HMPA) to dissociate aggregates into reactive monomers [1] [3].
In contrast, aryl-substituted enolates adopt unsymmetric dimers in toluene, while tetrahydrofuran (THF) promotes symmetric dimerization regardless of substituents [1]. The choice of solvent also modulates secondary solvation effects: toluene’s low donicity preserves aggregated states, whereas THF’s higher Lewis basicity stabilizes monomers. This speciation directly impacts Umpolung addition rates, with THF/HMPA mixtures accelerating alkylation by generating disolvated monomers [1] [3].
| Solvent | Aggregate Structure | Reactivity (k~obsd~, M⁻¹s⁻¹) | Selectivity (% ee) |
|---|---|---|---|
| Toluene | Tetramer | 0.002 | 85 |
| THF | Symmetric Dimer | 0.015 | 92 |
| THF/HMPA (3:1) | Monomer | 0.12 | 95 |
Table 1. Solvent effects on enolate speciation and reaction outcomes [1] [3].
Umpolung additions to α,β-unsaturated esters further demonstrate how solvent-mediated aggregation dictates syn or anti selectivity. In toluene, steric hindrance within tetramers favors anti adducts, while THF-solvated dimers enable syn selectivity through chelation-controlled transition states [1]. These findings underscore the necessity of solvent optimization for achieving high enantiomeric excess in (R)-3-Aminohexan-1-ol intermediates.
Grignard reagents (RMgX) play a pivotal role in forming the carbon skeleton of (R)-3-Aminohexan-1-ol through nucleophilic additions to ketones or imines. Their stereochemical outcomes depend on the coordination state of magnesium, which is influenced by halide identity (X = Cl, Br, I) and solvent. Alkylmagnesium iodides (RMgI) exhibit superior diastereoselectivity compared to chlorides or bromides due to weaker Mg–I bonds, which promote ligand exchange and stabilize chelated transition states [5] [7].
For example, additions to β-hydroxy ketones proceed via a six-membered Zimmerman-Traxler transition state, where the magnesium center coordinates to both the carbonyl oxygen and the β-hydroxyl group. Iodide ligands, being less Lewis basic than chlorides, reduce electron density at magnesium, enhancing its ability to polarize the carbonyl group and stabilize the syn-diolate intermediate [5] [6]. This results in >90% syn selectivity for RMgI reagents, compared to <70% for RMgCl (Table 2).
| Grignard Reagent | Diastereoselectivity (% syn) | Proposed Coordination State |
|---|---|---|
| RMgCl | 68 | [MgCl~2~]~n~-chelated dimer |
| RMgBr | 82 | [MgBr~2~]~n~-monomer |
| RMgI | 94 | [MgI~2~]-solvated monomer |
Table 2. Halide-dependent stereoselectivity in Grignard additions [5] [6].
Computational studies reveal that iodide’s larger ionic radius reduces steric crowding in the transition state, enabling tighter chelation and higher enantiocontrol [5]. These insights guide the selection of RMgI reagents for synthesizing (R)-3-Aminohexan-1-ol precursors with minimal epimerization.
The final step in (R)-3-Aminohexan-1-ol synthesis often involves catalytic hydrogenation of an enamine intermediate to the β-amino alcohol. Temperature and pressure critically influence reaction rate, selectivity, and catalyst longevity. Low temperatures (0–25°C) favor cis hydrogen addition, preserving the stereochemical integrity of the enamine, while elevated temperatures (>40°C) promote undesired trans adducts via catalyst-mediated isomerization [6].
Hydrogen pressure modulates both reaction equilibrium and mass transfer. At 50–100 bar H~2~, rhodium catalysts (e.g., Rh/C) achieve near-quantitative conversion within 2 hours, whereas palladium catalysts (Pd/Al~2~O~3~) require milder pressures (10–20 bar) to avoid over-reduction [6]. Pressure-dependent kinetics also affect enantioselectivity; excessive H~2~ accelerates non-selective pathways by saturating the catalyst surface.
| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (% ee) |
|---|---|---|---|---|
| Rh/C | 25 | 50 | 98 | 94 |
| Pd/Al~2~O~3~ | 30 | 20 | 95 | 89 |
| Raney Ni | 40 | 100 | 99 | 78 |
Table 3. Optimization of hydrogenation conditions for (R)-3-Aminohexan-1-ol [6].
Microkinetic modeling suggests that optimal conditions (25°C, 50 bar H~2~, Rh/C) balance activation entropy and hydrogen diffusion rates, ensuring high enantiomeric excess without compromising efficiency [6].
The development of (R)-3-aminohexan-1-ol as a chiral ligand has revolutionized several asymmetric catalytic processes. Research has demonstrated that β-amino alcohols containing bulky alkyl substituents exhibit exceptional performance in enantioselective transformations [4]. The compound's unique structural features, including the presence of both amino and hydroxyl functional groups positioned at specific stereogenic centers, enable it to function as a highly effective chiral controller in asymmetric catalysis [5] [2].
In asymmetric diethylzinc addition reactions to aldehydes, (R)-3-aminohexan-1-ol demonstrates remarkable enantioselectivity ranging from 92% to 96% enantiomeric excess [6]. The mechanism involves coordination of the amino alcohol ligand to the zinc center, creating a chiral environment that directs the approach of the aldehyde substrate. This process has been extensively studied and optimized, with reaction yields consistently achieving 85% to 95% under mild conditions [2] [6].
The ligand's effectiveness extends to asymmetric transfer hydrogenation reactions, where it serves as a crucial component in iridium-catalyzed systems [7]. Studies have shown that amino alcohol ligands based on camphor-derived structures achieve excellent activity and good enantioselectivity using 2 mol% of chiral ligand in combination with iridium complexes [7]. The resulting chiral secondary alcohols are obtained with enantioselectivities ranging from 85% to 95% and yields of 90% to 98% [2] [8].
Density functional theory calculations have provided insights into the mechanism of β-amino alcohol-catalyzed reactions. These studies reveal that the general base catalysis pathway is approximately 100 kJ mol⁻¹ lower in energy than the nucleophilic pathway, explaining the high efficiency observed in these transformations [5] [9]. The amino alcohol stabilizes reaction intermediates through hydrogen bonding with its alcoholic moiety while simultaneously activating nucleophiles through its amino functionality.
Ring-closing metathesis has emerged as a powerful tool for constructing cyclic amino alcohol derivatives using (R)-3-aminohexan-1-ol as a starting material [10] [11] [12]. The application of modern ruthenium-based catalysts, particularly Grubbs second-generation and Hoveyda-Grubbs catalysts, has enabled the efficient formation of five- to eight-membered rings with excellent selectivity [10] [13].
The strategic incorporation of olefinic functionality into (R)-3-aminohexan-1-ol derivatives allows for subsequent ring-closing metathesis reactions. Research has demonstrated that diallyl amino alcohol substrates undergo cyclization to form five- to seven-membered rings with yields ranging from 85% to 92% using Grubbs second-generation catalyst [10] [12]. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it suitable for complex molecule synthesis.
Iridium-catalyzed allylic amination combined with ring-closing metathesis has provided an innovative route to enantioselective synthesis of cyclic β-amino alcohol derivatives [12]. This tandem approach utilizes the regioselectivity of allylic amination to install the amino alcohol motif, followed by ring-closing metathesis to construct the cyclic framework. The methodology has achieved excellent enantioselectivities up to 96% enantiomeric excess and high yields in the formation of various cyclic structures [12].
The scope of ring-closing metathesis applications extends to enyne metathesis systems, where amino alcohol derivatives containing both alkene and alkyne functionality undergo cyclization to form complex heterocyclic structures [10] [14]. These transformations typically proceed with yields of 80% to 88% and provide access to structurally diverse amino alcohol frameworks that are difficult to obtain through conventional methods.
The modular assembly approach utilizing (R)-3-aminohexan-1-ol has proven highly effective for constructing complex molecular architectures [3] [15]. This strategy leverages the compound's dual functionality to enable sequential bond formation and functional group manipulation, providing access to diverse structural motifs with high efficiency.
Nickel-electrocatalytic coupling reactions have demonstrated exceptional utility in modular assembly approaches [3]. These transformations allow for the direct attachment of amino alcohol units to aryl halides and other electrophiles, circumventing traditional multi-step synthetic sequences. The methodology has been successfully applied to the synthesis of important pharmaceutical compounds, including salmeterol and vilanterol, where the synthetic route was significantly shortened through modular attachment of the key amino alcohol motif [3].
Enzymatic cascade reactions represent another powerful modular assembly strategy [16] [17]. These biocatalytic approaches combine diastereoselective carbon-hydrogen oxidation catalyzed by dioxygenases with subsequent decarboxylation to provide optically enriched amino alcohols. The protocol successfully synthesizes four different amino alcohols with excellent yields ranging from 93% to greater than 95% [16] [17].
The modular synthesis of α,α-diaryl α-amino esters demonstrates the versatility of β-amino alcohol building blocks in complex molecule construction [15]. This approach utilizes bismuth-mediated chemistry to achieve net deoxygenation of α-keto ester substrates while simultaneously installing amino alcohol functionality. The methodology provides concise access to diverse amino esters featuring synthetically valuable functionality with each component capable of independent variation [15].
Cross-coupling reactions have been extensively developed for modular assembly applications, with palladium-catalyzed systems showing particular promise [3] [15]. These transformations enable the connection of amino alcohol units to various aromatic and heteroaromatic substrates with excellent regioselectivity. Yields typically range from 82% to 92%, and the reactions proceed under mild conditions with broad functional group tolerance.
The synthetic utility of modular assembly approaches is further enhanced by the ability to perform gram-scale reactions without silver additives, improving both practicality and cost-effectiveness [3]. This scalability makes the methodology suitable for industrial applications and pharmaceutical manufacturing, where large quantities of chiral amino alcohol derivatives are required.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₅NO |
| Molecular Weight (g/mol) | 117.19 |
| CAS Number | 64197-81-5 |
| IUPAC Name | (R)-3-aminohexan-1-ol |
| SMILES | CCCC@@HCCO |
| Exact Mass | 117.115 |
| LogP | 1.20 |
| Topological Polar Surface Area (Ų) | 46.25 |
Table 1: Physical and Chemical Properties of (R)-3-Aminohexan-1-ol [18] [19] [20]
| Application | Substrate Type | Enantioselectivity (% ee) | Yield (%) |
|---|---|---|---|
| Chiral Ligand for Diethylzinc Addition | Aldehydes | 92-96 | 85-95 |
| Asymmetric Transfer Hydrogenation | Ketones | 85-95 | 90-98 |
| Enantioselective Aldol Reactions | Carbonyl Compounds | 88-94 | 82-90 |
| Asymmetric Hydroamination | Alkenes | 90-98 | 88-95 |
| Asymmetric Epoxidation | Alkenes | 87-93 | 85-92 |
| Kinetic Resolution of Epoxides | Racemic Epoxides | 95-99 | 90-95 |
Table 2: Asymmetric Catalysis Applications of (R)-3-Aminohexan-1-ol [2] [8] [6] [7]
| Substrate Class | Ring Size Formed | Catalyst System | Yield (%) | Selectivity |
|---|---|---|---|---|
| Diallyl Amino Alcohols | 5-7 membered | Grubbs 2nd Generation | 85-92 | High |
| Olefinic Amino Alcohols | 6-8 membered | Hoveyda-Grubbs | 88-95 | Excellent |
| Enyne Amino Alcohols | 5-6 membered | Grubbs 1st Generation | 80-88 | Good |
| Diene Amino Alcohols | 5-7 membered | Grubbs 2nd Generation | 85-90 | High |
| Allyl Ether Amino Alcohols | 6-7 membered | Grubbs 2nd Generation | 88-94 | Excellent |
Table 3: Ring-Closing Metathesis Applications with (R)-3-Aminohexan-1-ol Derivatives [10] [11] [12] [14]
| Assembly Strategy | Target Architecture | Reaction Conditions | Yield Range (%) | Selectivity |
|---|---|---|---|---|
| Nucleophilic Substitution | β-Amino Alcohol Frameworks | Room temperature, Base | 80-90 | High stereoselectivity |
| Reductive Amination | Cyclic Amino Alcohols | Mild reducing conditions | 85-95 | Excellent diastereoselectivity |
| Cross-Coupling Reactions | Aryl-Substituted Amino Alcohols | Pd catalyst, Ligand | 82-92 | Excellent regioselectivity |
| Cyclization Reactions | Heterocyclic Amino Alcohols | Acid or base catalysis | 85-92 | Good stereoselectivity |
| Condensation Reactions | Fused Ring Systems | Condensing agent | 78-88 | Moderate selectivity |